molecular formula C11H15N3O B12625235 (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one CAS No. 922178-65-2

(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one

Cat. No.: B12625235
CAS No.: 922178-65-2
M. Wt: 205.26 g/mol
InChI Key: ZQDHZZZNDACKQK-SNVBAGLBSA-N
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Description

(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety

Preparation Methods

The synthesis of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the diazepane ring.

    Reaction Conditions: The pyridine derivative is reacted with a suitable diazepane precursor under controlled conditions to form the desired compound. Common reagents include bases and solvents that facilitate the reaction.

    Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves the use of industrial reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine oxide derivative, while reduction may produce a reduced diazepane ring.

Scientific Research Applications

(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling.

Comparison with Similar Compounds

(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-(Pyridin-2-yl)pyrimidine derivatives and 3-(Pyridin-2-yl)triimidazotriazine share structural similarities.

    Uniqueness: The unique combination of the diazepane ring and pyridine moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

922178-65-2

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(3R)-3-(pyridin-2-ylmethyl)-1,4-diazepan-2-one

InChI

InChI=1S/C11H15N3O/c15-11-10(13-6-3-7-14-11)8-9-4-1-2-5-12-9/h1-2,4-5,10,13H,3,6-8H2,(H,14,15)/t10-/m1/s1

InChI Key

ZQDHZZZNDACKQK-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@@H](C(=O)NC1)CC2=CC=CC=N2

Canonical SMILES

C1CNC(C(=O)NC1)CC2=CC=CC=N2

Origin of Product

United States

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